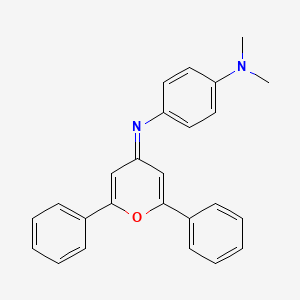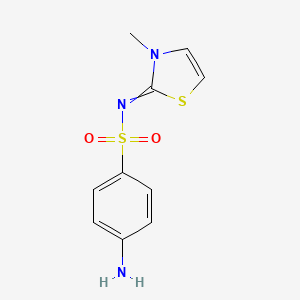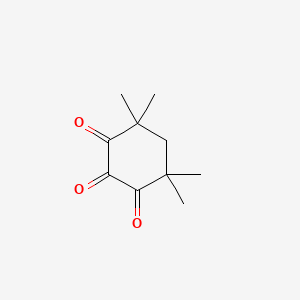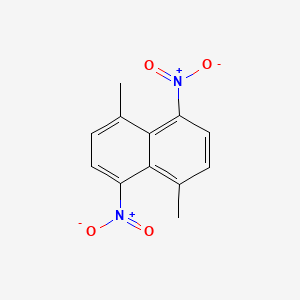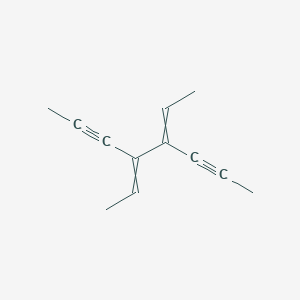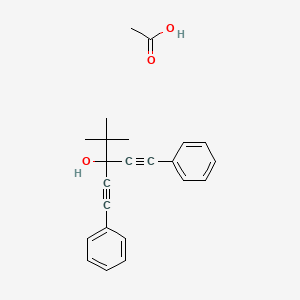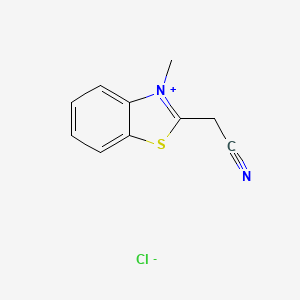
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methylbenzothiazolium chloride
- 2-(Cyanomethyl)benzothiazole
Uniqueness
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is unique due to the presence of both the cyanomethyl and methyl groups on the benzothiazole ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
57716-32-2 |
|---|---|
Formule moléculaire |
C10H9ClN2S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)acetonitrile;chloride |
InChI |
InChI=1S/C10H9N2S.ClH/c1-12-8-4-2-3-5-9(8)13-10(12)6-7-11;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PGEBGGTVGLTKQS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC2=CC=CC=C21)CC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

